molecular formula C12H8ClFS B14137512 (3-Chlorophenyl)(4-fluorophenyl)sulfane

(3-Chlorophenyl)(4-fluorophenyl)sulfane

Cat. No.: B14137512
M. Wt: 238.71 g/mol
InChI Key: HOHQDTXTYNQYNE-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-fluorophenyl)sulfane is an organic compound that features both chlorine and fluorine substituents on a phenyl ring, connected through a sulfane (sulfur) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-fluorophenyl)sulfane typically involves the reaction of 3-chlorophenyl thiol with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-fluorophenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-Chlorophenyl)(4-fluorophenyl)sulfane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of halogenated phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Halogenated compounds often exhibit interesting biological activities, and this compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-fluorophenyl)sulfane involves its interaction with molecular targets through its halogenated phenyl groups and sulfane linkage. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl) sulfone: This compound features two fluorophenyl groups connected through a sulfone linkage and is used in similar applications.

    (4-Chlorobenzyl)(3-fluorophenyl)sulfane: This compound has a similar structure but with a different substitution pattern on the phenyl rings.

Uniqueness

(3-Chlorophenyl)(4-fluorophenyl)sulfane is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl rings. This unique arrangement can lead to distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C12H8ClFS

Molecular Weight

238.71 g/mol

IUPAC Name

1-chloro-3-(4-fluorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H8ClFS/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H

InChI Key

HOHQDTXTYNQYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)F

Origin of Product

United States

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